

An In-depth Technical Guide to the Synthesis of 3-(4-Methylphenyl)benzaldehyde

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Compound of Interest

Compound Name: 3-(4-Methylphenyl)benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **3-(4-Methylphenyl)benzaldehyde**, a valuable biphenyl intermediate in the development of pharmaceuticals and advanced materials. The primary and most effective method for this synthesis is the Suzuki-Miyaura cross-coupling reaction. This document details the experimental protocol for this reaction, including reagent specifications, reaction conditions, and product characterization.

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of **3-(4-Methylphenyl)benzaldehyde** is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates a carbon-carbon bond between an organoboron compound and an organic halide. In this specific synthesis, 3-formylphenylboronic acid reacts with 4-bromotoluene in the presence of a palladium catalyst and a base.^{[1][2]}

The general reaction scheme is as follows:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

The catalytic cycle for this reaction involves three key steps: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

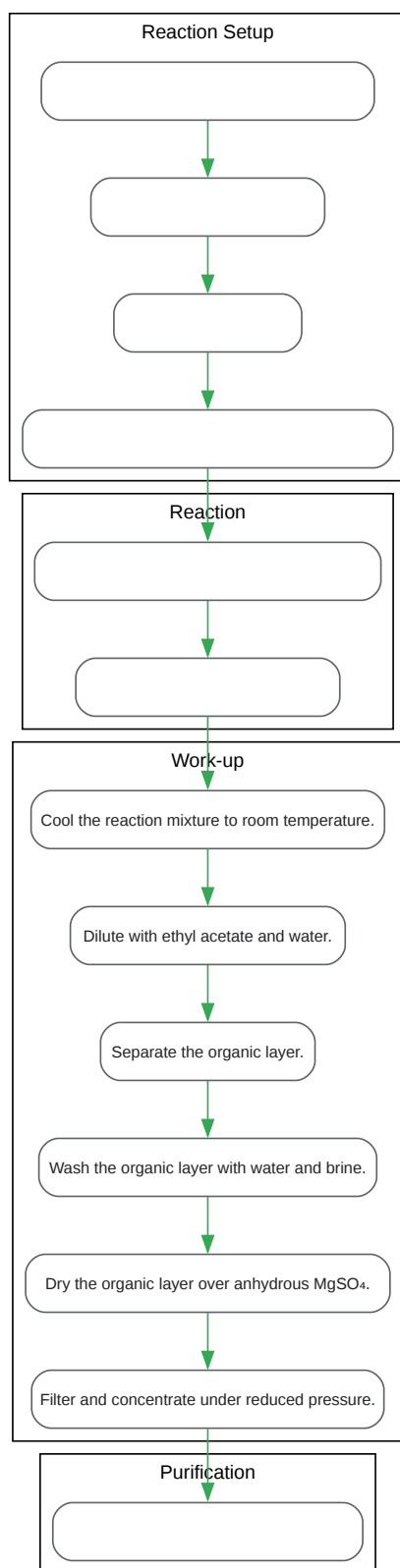
Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of **3-(4-Methylphenyl)benzaldehyde** via the Suzuki-Miyaura cross-coupling reaction.

2.1. Materials and Reagents

Reagent/Material	Grade	Supplier
3-Formylphenylboronic acid	≥95%	Commercial Source
4-Bromotoluene	≥98%	Commercial Source
Tetrakis(triphenylphosphine) palladium(0)	99%	Commercial Source
Potassium Carbonate (K ₂ CO ₃)	Anhydrous, ≥99%	Commercial Source
Toluene	Anhydrous, ≥99.8%	Commercial Source
Deionized Water	-	-
Ethyl Acetate	Reagent Grade	Commercial Source
Brine (Saturated NaCl solution)	-	-
Anhydrous Magnesium Sulfate (MgSO ₄)	≥97%	Commercial Source
Celite®	-	Commercial Source

2.2. Reaction Setup and Procedure



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Caption: Experimental workflow for the synthesis of **3-(4-Methylphenyl)benzaldehyde**.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-formylphenylboronic acid (1.2 equivalents), 4-bromotoluene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
- Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the flask.
- Add a 4:1 mixture of toluene and water as the solvent.
- Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to degas the reaction mixture.
- Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
- Work-up: Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield **3-(4-Methylphenyl)benzaldehyde** as a solid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of **3-(4-Methylphenyl)benzaldehyde**.

Parameter	Value
Molecular Formula	C ₁₄ H ₁₂ O
Molecular Weight	196.25 g/mol
Typical Yield	70-90%
Appearance	White to off-white solid
Melting Point	Not explicitly found in search results.

Product Characterization

The structure and purity of the synthesized **3-(4-Methylphenyl)benzaldehyde** can be confirmed by various spectroscopic methods.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (CDCl ₃ , 400 MHz)	¹³ C NMR (CDCl ₃ , 100 MHz)
Chemical Shift (δ, ppm)	Chemical Shift (δ, ppm)
10.05 (s, 1H, -CHO)	192.5 (-CHO)
8.05 (s, 1H, Ar-H)	141.5 (Ar-C)
7.85 (d, 1H, Ar-H)	138.5 (Ar-C)
7.70 (d, 1H, Ar-H)	137.0 (Ar-C)
7.55 (t, 1H, Ar-H)	135.0 (Ar-C)
7.50 (d, 2H, Ar-H)	130.0 (Ar-CH)
7.25 (d, 2H, Ar-H)	129.5 (Ar-CH)
2.40 (s, 3H, -CH ₃)	129.0 (Ar-CH)
127.0 (Ar-CH)	
126.5 (Ar-CH)	
21.2 (-CH ₃)	

Note: The presented NMR data is predicted based on the analysis of similar structures and general chemical shift knowledge. Actual experimental values may vary slightly.

4.2. Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3050	Aromatic C-H stretch
~2920	Aliphatic C-H stretch
~2820, ~2720	Aldehyde C-H stretch (Fermi doublet)
~1700	C=O stretch (aldehyde)
~1600, ~1480	Aromatic C=C stretch

4.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak $[M]^+$ at $m/z = 196.25$. Predicted fragmentation patterns would include the loss of the formyl group (-CHO) and other characteristic fragments of the biphenyl structure. PubChem provides predicted mass-to-charge ratios for various adducts, including $[M+H]^+$ at 197.09610.[3]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and efficient method for the synthesis of **3-(4-Methylphenyl)benzaldehyde**. The detailed protocol and characterization data provided in this guide offer a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development. The high yields and straightforward purification make this a practical route for obtaining this important chemical intermediate.

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